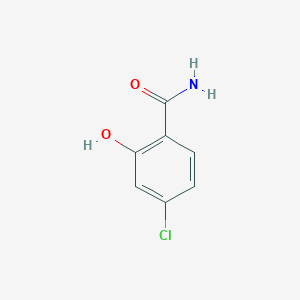
2,4-Diamino-5-(4-fluorobenzyl)pyrimidine
Descripción general
Descripción
2,4-Diamino-5-(4-fluorobenzyl)pyrimidine is a heterocyclic organic compound with the molecular formula C11H11FN4. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-5-(4-fluorobenzyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis often begins with a 2,4-diaminopyrimidine core.
Substitution Reaction: A brominated derivative, such as 2,4-diamino-5-bromo-6-substituted pyrimidine, is used as the starting material.
Reaction Conditions: The Suzuki-Miyaura coupling is performed using palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process is designed to be scalable and cost-effective for commercial applications .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of amino groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The Suzuki-Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for the Suzuki-Miyaura coupling.
Mild Conditions: Typically involve aqueous or organic solvents at moderate temperatures.
Major Products:
Substituted Pyrimidines: Various derivatives can be synthesized by modifying the substituents on the pyrimidine ring.
Aplicaciones Científicas De Investigación
2,4-Diamino-5-(4-fluorobenzyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit dihydrofolate reductase in Mycobacterium tuberculosis.
Biological Studies: Used in studies to understand enzyme inhibition and drug resistance mechanisms.
Chemical Biology: Serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolate. This inhibition disrupts the folate pathway, leading to impaired DNA synthesis and cell division in susceptible organisms . The molecular target is the active site of dihydrofolate reductase, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparación Con Compuestos Similares
Trimethoprim: Another dihydrofolate reductase inhibitor with a similar pyrimidine core.
Pyrimethamine: Used as an antimalarial drug, also targeting dihydrofolate reductase.
Methotrexate: A chemotherapy agent that inhibits dihydrofolate reductase.
Uniqueness: 2,4-Diamino-5-(4-fluorobenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity compared to other inhibitors. Its fluorobenzyl group enhances its binding affinity and specificity for the target enzyme .
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-9-3-1-7(2-4-9)5-8-6-15-11(14)16-10(8)13/h1-4,6H,5H2,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWWLUGRQFFCDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566744 | |
| Record name | 5-[(4-Fluorophenyl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-06-6 | |
| Record name | 5-[(4-Fluorophenyl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)












